

Navigating the Research Landscape of p-Nitrochlorobenzene: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on p-nitrochlorobenzene, a pivotal chemical intermediate in various research and industrial applications. This document provides a thorough overview of its synonyms, key chemical and physical properties, detailed experimental protocols for its use in synthesis, and an exploration of its metabolic fate and toxicological assessment workflows. The information is presented to be directly applicable to professionals in the fields of chemical research, drug discovery, and development.

Nomenclature and Identification: Unveiling the Synonyms

In scientific literature and chemical databases, p-nitrochlorobenzene is identified by a variety of names. A clear understanding of these synonyms is crucial for comprehensive literature searches and accurate identification of the compound. The most common synonyms, along with its key identifiers, are summarized below.



Identifier	Value
Systematic IUPAC Name	1-Chloro-4-nitrobenzene[1][2][3][4]
Common Synonyms	4-Chloronitrobenzene[1][2][3], p-Chloronitrobenzene[1], 4-Nitrochlorobenzene[1] [2][3], PNCB[1], PCNB
CAS Number	100-00-5[1][3][4][5]
Molecular Formula	C6H4CINO2[1][3][4]

Physicochemical Properties: A Quantitative Overview

A summary of the key physical and chemical properties of p-nitrochlorobenzene is presented in the table below. This data is essential for designing experimental conditions, understanding its behavior in various solvents, and for safety considerations.

Property	Value
Molecular Weight	157.55 g/mol [3]
Appearance	Pale yellow crystalline solid[3]
Melting Point	83.6 °C[3]
Boiling Point	242 °C[3]
Density	1.520 g/cm ³ [6]
Solubility in Water	Insoluble[3]
Solubility in Organic Solvents	Soluble in toluene, ether, acetone, and hot ethanol[3]

Key Synthetic Applications: Detailed Experimental Protocols



p-Nitrochlorobenzene is a versatile starting material for the synthesis of several important organic compounds. Below are detailed experimental protocols for the preparation of 4-nitrophenol, 4-chloroaniline, and the anti-leprosy drug Dapsone.

Synthesis of 4-Nitrophenol via Hydrolysis

This protocol outlines the hydrolysis of p-nitrochlorobenzene to produce 4-nitrophenol.

Materials:

- p-Nitrochlorobenzene
- Sodium hydroxide (caustic soda)
- Sulfuric acid
- Hydrolysis kettle/reactor
- Crystallization vessel
- Filtration apparatus

Procedure:

- Hydrolysis: Charge the hydrolysis kettle with p-nitrochlorobenzene and a 180-300 g/L solution of sodium hydroxide. The molar ratio of p-nitrochlorobenzene to caustic soda should be approximately 1:2.16-2.18.[2]
- Heat the mixture to 150-155 °C. The reaction is exothermic and the temperature will naturally rise to 162-165 °C, with the pressure reaching 0.7-0.9 MPa.[2]
- Maintain the reaction at 163-173 °C and 0.7-0.9 MPa for 2-4 hours with continuous agitation to yield the sodium salt of 4-nitrophenol.[2]
- Crystallization: Transfer the reaction mixture to a crystallization kettle and cool to 35-40 °C using recirculated water to precipitate the sodium p-nitrophenoxide.[2]



- Separation: Filter the mixture to separate the solid sodium p-nitrophenoxide from the alkaline mother liquor.[2]
- Acidification: Resuspend the sodium p-nitrophenoxide in water and acidify with sulfuric acid to a pH of 3 to precipitate 4-nitrophenol.
- Final Purification: The precipitated 4-nitrophenol is then filtered, washed with deionized water, and dried.[7] Recrystallization from a 1:1 hydrochloric acid solution can be performed for further purification.[8]

Synthesis of 4-Chloroaniline via Catalytic Hydrogenation

This protocol describes the reduction of the nitro group of p-nitrochlorobenzene to an amine to form 4-chloroaniline.

Materials:

- p-Nitrochlorobenzene (4-CNB)
- Raney Nickel (catalyst)
- Hydrogen gas
- Organic solvent (e.g., methanol, ethanol)
- Metal additive (optional)
- Hydrogenation reactor

Procedure:

- Reaction Setup: In a liquid-phase hydrogenation reactor, charge p-nitrochlorobenzene,
 Raney Nickel catalyst (2-5% by weight of the substrate), and an organic solvent.[9][10]
- Hydrogenation: Introduce hydrogen gas into the reactor. Control the hydrogen flow rate at 5-30 mL/min and maintain a reaction pressure of 0.05-1.0 MPa.[9][10]



- The reaction temperature should be maintained between 20-80 °C with a stirring speed of 800-1500 r/min.[9][10]
- Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
- Work-up: Upon completion, the catalyst is filtered off. The solvent is then removed from the filtrate under vacuum.
- Purification: The resulting crude 4-chloroaniline can be purified by column chromatography on silica gel.

Synthesis of Dapsone (4,4'-Diaminodiphenyl Sulfone)

This multi-step synthesis outlines one pathway to produce the drug Dapsone starting from pnitrochlorobenzene.

Materials:

- p-Nitrochlorobenzene
- 4-Mercaptoaniline
- Sodium hydroxide
- Organic solvent (e.g., toluene)
- Phase transfer catalyst (e.g., tetrabutyl ammonium hydrogensulfate)
- Oxidizing agent (e.g., sodium perborate)
- Reducing agent (e.g., sodium dithionite)
- Acetic acid

Procedure:

• Step 1: Condensation to form 4-(4'-nitrophenylsulfanyl)-phenylamine.



- In a reaction vessel, combine 4-chloronitrobenzene (1.05 eq), an organic solvent, and a 15% aqueous solution of sodium hydroxide (1.10 eq), along with a phase transfer catalyst (5 mol%).[11]
- Add 4-mercaptoaniline (1.0 eq) to the mixture at a temperature between 80-85 °C over approximately two hours.[11]
- Step 2: Oxidation to form 4-amino, 4'nitro-diphenyl-sulfone.
 - The thioether intermediate from Step 1 is oxidized. For a similar oxidation, sodium perborate in acetic acid can be used.[12]
- Step 3: Reduction to form 4,4'diamino-diphenyl-sulfone (Dapsone).
 - The nitro group of the sulfone intermediate is reduced to an amine. A "one-pot" method describes the use of sodium dithionite (V-Brite B) in a methanol solvent to achieve this reduction.[13]

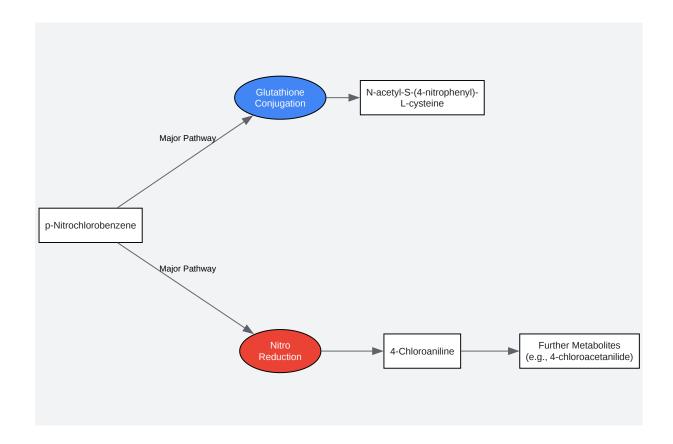
Metabolic and Toxicological Considerations

Understanding the metabolic fate and potential toxicity of p-nitrochlorobenzene is critical for drug development and safety assessment.

Metabolic Pathway of p-Nitrochlorobenzene

In humans, p-nitrochlorobenzene is metabolized through several pathways, with the primary routes being glutathione conjugation and reduction of the nitro group.[1][14] The major metabolites excreted in urine include N-acetyl-S-(4-nitrophenyl)-L-cysteine (a mercapturic acid), 4-chloroaniline, and its derivatives.[1][14]





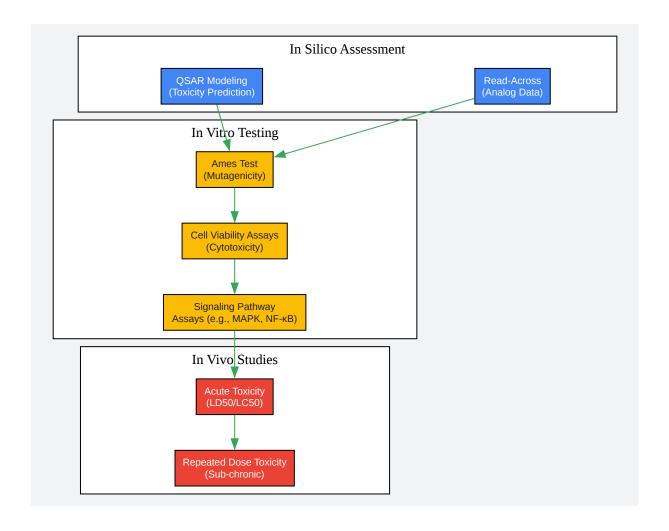
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Caption: Metabolic pathway of p-nitrochlorobenzene in humans.

Experimental Workflow for Toxicity Assessment

A generalized workflow for assessing the toxicity of a chemical like p-nitrochlorobenzene, relevant to drug development, involves a tiered approach, starting with in silico and in vitro methods before proceeding to in vivo studies.





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Caption: A tiered experimental workflow for chemical toxicity assessment.

While direct evidence linking p-nitrochlorobenzene to specific signaling pathways like NF-κB and MAPK is limited, studies on its parent compound, chlorobenzene, have shown induction of these pathways, suggesting a potential area for further investigation into the toxicological mechanisms of p-nitrochlorobenzene.[15][16]

Conclusion



This technical guide provides a foundational understanding of p-nitrochlorobenzene for researchers and professionals in drug development. By consolidating information on its nomenclature, properties, synthetic applications, and metabolic and toxicological profiles, this document aims to facilitate more efficient and informed research and development activities involving this important chemical compound. The provided experimental protocols and workflows offer practical starting points for laboratory work, while the highlighted areas for further investigation, such as its interaction with cellular signaling pathways, point towards future research directions.

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